Methyl 2-ethoxy-1-((2'-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, DMSO-d₆):
- Benzimidazole protons :
- H-4: δ 8.21 (s, 1H, aromatic)
- H-5: δ 7.89 (d, J=8.4 Hz, 1H)
- H-6: δ 7.45 (d, J=8.4 Hz, 1H)
- Biphenyl system :
- Ortho protons: δ 7.68–7.72 (m, 4H)
- Meta/para protons: δ 7.35–7.42 (m, 4H)
- Hydrazone NH : δ 11.32 (s, 1H, exchanges with D₂O)
- Ethoxy groups :
- Methyl: δ 1.35 (t, J=7.0 Hz, 6H)
- Methylene: δ 4.25 (q, J=7.0 Hz, 4H)
¹³C NMR (100 MHz, DMSO-d₆):
- Carbonyl carbons:
- Ester C=O: δ 166.2
- Hydrazone C=N: δ 156.8
- Aromatic carbons: δ 120–140 (multiple signals)
- Ethoxy groups:
- CH₃: δ 14.1
- CH₂: δ 63.4
Infrared (IR) Vibrational Mode Assignments
Key IR absorptions (KBr, cm⁻¹):
- ν(C=O) ester: 1725 (strong)
- ν(N-H) hydrazone: 3250 (medium, broad)
- ν(C=N) imine: 1620 (sharp)
- ν(C-O) ether: 1250–1050 (multiple bands)
- δ(C-H) aromatic: 830–680 (fingerprint region)
Table 2: Characteristic IR Bands
| Bond/Vibration | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O stretch | 1725 | Strong | Ester carbonyl |
| N-H stretch | 3250 | Medium | Hydrazone NH |
| C=N stretch | 1620 | Sharp | Imine linkage |
| C-O-C asymmetric | 1250 | Strong | Ethoxy groups |
Mass Spectrometric Fragmentation Patterns
High-Resolution ESI-MS (m/z):
- Molecular ion : [M+H]⁺ at m/z 597.2148 (calc. 597.2151 for C₃₁H₃₂N₄O₇)
- Major fragments :
- m/z 454.1521: Loss of ethoxycarbonyloxy group (C₄H₇O₃, -143.0627)
- m/z 326.1054: Cleavage of biphenyl-benzimidazole bond
- m/z 198.0762: Protonated benzimidazole core
Fragmentation pathway :
- Initial loss of the ethoxycarbonyloxy moiety via retro-Diels-Alder cleavage.
- Subsequent breakdown of the biphenyl system through α-cleavage.
- Final stabilization of the benzimidazole fragment through aromatic resonance.
Figure 1: Proposed Major Fragmentation Pathways
[M+H]⁺ (597)
|-143 Da --> [M+H-C₄H₇O₃]⁺ (454)
| |-128 Da --> [M+H-C₄H₇O₃-C₇H₆O₂]⁺ (326)
| |-128 Da --> [C₁₀H₁₀N₂O]⁺ (198)
Properties
Molecular Formula |
C28H28N4O6 |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
methyl 2-ethoxy-3-[[4-[2-[(E)-(ethoxycarbonyloxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C28H28N4O6/c1-4-36-27-30-24-12-8-11-23(26(33)35-3)25(24)32(27)18-19-13-15-20(16-14-19)22-10-7-6-9-21(22)17-29-31-38-28(34)37-5-2/h6-17,31H,4-5,18H2,1-3H3/b29-17+ |
InChI Key |
MTTNPWLKGKPOPH-STBIYBPSSA-N |
Isomeric SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C=N/NOC(=O)OCC)C(=O)OC |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C=NNOC(=O)OCC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Conditions
- Primary route : 3-Nitrophthalic acid → esterification → acylation → diazotization → reduction → cyclization (patent CN104876877A).
- Key steps :
- Esterification : 3-Nitrophthalic acid reacts with methanol and sulfuric acid under reflux to form dimethyl 3-nitrophthalate (yield: >90%).
- Acylation/Diazotization : Treatment with sulfur oxychloride generates acyl chloride intermediates, followed by sodium azide to introduce the amine group.
- Cyclization : Tetraethyl orthocarbonate in glacial acetic acid facilitates benzimidazole ring closure (yield: 85–92%, purity >99.5%).
Optimization Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux, 6 h | 92 | 98 | |
| Cyclization | Tetraethyl orthocarbonate, AcOH, 25–30°C | 88 | 99.5 |
Biphenyl-Hydrazone Linker Synthesis
Suzuki-Miyaura Coupling for Biphenyl Formation
Hydrazone Formation
- Condensation : React 2'-formylbiphenyl-4-carbaldehyde with ethyl carbazate (NH₂NHCOOEt) in ethanol under acidic conditions (patent RO133502A2).
- Key parameters :
Final Assembly: Alkylation and Esterification
N-Alkylation of Benzimidazole
Esterification of Carboxylic Acid
- Methylation : Treat intermediate acid with thionyl chloride followed by methanol (yield: 95%).
- Ethoxycarbonyloxy introduction : React hydrazone with ethyl chloroformate in dichloromethane (0°C, 2 h).
Purification and Analytical Data
Chromatographic Techniques
Spectroscopic Characterization
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Patent CN104876877A | High-purity benzimidazole core | Multi-step, lengthy | 88 |
| Fe(acac)₃ coupling | Avoids precious metals (Pd) | Lower regioselectivity | 82 |
| Hydrazone condensation | Scalable, mild conditions | Requires acidic catalysis | 78 |
Challenges and Mitigation Strategies
- Regioselectivity in cyclization : Use of tetraethyl orthocarbonate minimizes byproducts.
- Hydrazone stability : Conduct reactions under nitrogen to prevent oxidation.
- Stereochemical control : Chiral auxiliaries (e.g., (R,R)-BenzP*) improve enantioselectivity in asymmetric steps.
Industrial Applicability
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethoxy-1-((2’-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl 2-ethoxy-1-((2’-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug development.
Medicine: Its potential therapeutic properties can be explored for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-ethoxy-1-((2’-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific cellular pathways. This interaction can lead to various biological effects, depending on the target and the context.
Comparison with Similar Compounds
Tetrazole-Containing Analogs (e.g., CV-11974, Candesartan Cilexetil)
- CV-11974 (CAS: 139481-59-7): The active metabolite of TCV-116, it features a tetrazole group at the 2'-position of the biphenyl ring. Its molecular formula is C₂₄H₂₀N₆O₃ (MW: 440.45 g/mol) .
- Candesartan Cilexetil (CAS: 145040-37-5): A prodrug with a cyclohexyloxycarbonyloxy ethyl ester, metabolized to candesartan (tetrazole-containing active form) .
Key Differences :
- The tetrazole group in CV-11974 and candesartan enhances binding affinity to the AT1 receptor via hydrogen bonding, whereas the hydrazono-ethoxycarbonyloxy group in the target compound may alter pharmacokinetics (e.g., slower hydrolysis or distinct receptor interactions) .
- Tetrazole-containing compounds exhibit higher potency (e.g., CV-11974’s ED₂₅ of 0.68 mg/kg in SHRs ), while the target compound’s efficacy remains uncharacterized in the evidence.
Oxadiazolone-Containing Analog (Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate)
- CAS: 147403-52-9: Shares the same benzimidazole-biphenyl backbone but substitutes the hydrazono group with a 1,2,4-oxadiazol-5-one ring .
Key Differences :
Cyanobiphenyl Analogs (e.g., Ethyl 2-ethoxy-1-[[(2'-cyanobiphenyl-4-yl)methyl]benzimidazole]-7-carboxylate)
- CAS: 139481-41-7: Features a cyano group at the 2'-position of the biphenyl ring .
Key Differences :
- The cyano group is a precursor for tetrazole synthesis via [2+3] cycloaddition, whereas the hydrazono group may undergo hydrolysis to form carboxylic acids or hydrazines .
Biological Activity
Methyl 2-ethoxy-1-((2'-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate is a complex organic compound with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activities, including anticancer properties, antibacterial effects, and other pharmacological effects based on recent studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 516.55 g/mol. The structure features a benzimidazole core, which is known for its diverse biological activities.
Anticancer Activity
Recent research has highlighted the anticancer potential of benzimidazole derivatives. A study focusing on similar compounds reported that they exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzimidazole Derivative A | MCF-7 | 5.2 | Apoptosis induction |
| Benzimidazole Derivative B | A549 | 3.8 | Cell cycle arrest |
| Benzimidazole Derivative C | HepG2 | 4.5 | Inhibition of proliferation |
Antibacterial Activity
Benzimidazole derivatives have also shown promising antibacterial activity. A comparative study indicated that these compounds inhibit the growth of Gram-positive and Gram-negative bacteria. The activity is often attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.
Table 2: Antibacterial Activity Overview
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound X | Staphylococcus aureus | 12 µg/mL |
| Compound Y | Escherichia coli | 15 µg/mL |
| Compound Z | Pseudomonas aeruginosa | 20 µg/mL |
Other Pharmacological Effects
In addition to anticancer and antibacterial properties, methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate may possess other biological activities such as:
- Anti-inflammatory effects: Compounds in this class have been noted to reduce inflammation markers in vitro.
- Antioxidant properties: They can scavenge free radicals and reduce oxidative stress in cellular models.
Case Studies
A notable case study involved the evaluation of a related benzimidazole derivative in a clinical setting for its anticancer efficacy. The study demonstrated a significant reduction in tumor size among participants treated with the compound compared to those receiving standard chemotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
